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Introduction
Cefuroxime Axetil, a second-generation cephalosporin antibiotic, is a prodrug of cefuroxime. Its

stability is a critical quality attribute that ensures the safety, efficacy, and shelf-life of the

pharmaceutical product. This document outlines the standard operating procedure for

conducting stability testing of Cefuroxime Axetil in accordance with the International Council for

Harmonisation (ICH) guidelines. The protocol covers forced degradation studies to identify

potential degradation products and establish the intrinsic stability of the molecule, as well as

long-term and accelerated stability studies to determine the shelf-life of the drug product.

Cefuroxime Axetil is susceptible to degradation primarily through hydrolysis and oxidation.[1][2]

The major degradation pathways involve the opening of the β-lactam ring under both acidic and

alkaline conditions, which leads to a loss of antibacterial activity.[1] Additionally, isomerization

to form Δ³-isomers and E-isomers is a known degradation route.[1] Therefore, a stability-

indicating analytical method is crucial for separating and quantifying the intact drug from its

degradation products.
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Cefuroxime Axetil reference standard

Cefuroxime Axetil drug product (e.g., tablets, oral suspension)

Methanol (HPLC grade)

Acetonitrile (HPLC grade)

Potassium dihydrogen phosphate

Hydrochloric acid (0.1 N)

Sodium hydroxide (0.1 N)

Hydrogen peroxide (30%)

Purified water

Equipment
High-Performance Liquid Chromatography (HPLC) system with a UV detector

Analytical balance

pH meter

Stability chambers

Volumetric flasks and pipettes

Syringe filters (0.45 µm)

Experimental Protocols
Stability-Indicating HPLC Method
A validated stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-

HPLC) method shall be used for the assay of Cefuroxime Axetil and the determination of its

degradation products.[3][4]
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Column: C8 or C18 column (e.g., Teknokroma, tracer excel C8, 15 cm x 0.46 cm, 5 µm)[4]

Mobile Phase: A mixture of a buffer solution (e.g., 0.02M potassium dihydrogen phosphate),

methanol, and acetonitrile. A common ratio is 60:35:5 (v/v/v).[4]

Flow Rate: 1.0 mL/min[4]

Detection Wavelength: 278 nm[4]

Column Temperature: 35°C[4]

Injection Volume: 20 µL

Preparation of Solutions
Standard Solution: Prepare a stock solution of Cefuroxime Axetil reference standard in

methanol at a concentration of approximately 1 mg/mL. Further dilute with the mobile phase

to a suitable concentration for analysis.[1][4]

Sample Solution (Tablets): Weigh and finely powder not fewer than 20 tablets. Transfer an

accurately weighed portion of the powder, equivalent to a specific amount of Cefuroxime

Axetil, into a volumetric flask. Add methanol, sonicate to dissolve, and then dilute to volume

with methanol. Filter the solution through a 0.45 µm syringe filter before injection.[4]

Sample Solution (Oral Suspension): Reconstitute the oral suspension according to the

manufacturer's instructions. Accurately transfer a volume of the suspension equivalent to a

specific amount of Cefuroxime Axetil into a volumetric flask. Dilute with a suitable solvent

and mix thoroughly. Filter the solution before analysis.[5][6]

Forced Degradation Studies
Forced degradation studies are performed to identify the potential degradation products and to

demonstrate the specificity of the analytical method.[1][7]

Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Keep the mixture at

room temperature for a specified period (e.g., 24 hours). Neutralize the solution with 0.1 N

NaOH before analysis.[1] Cefuroxime is highly sensitive to hydrolytic conditions.[8]
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Alkaline Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep the

mixture at room temperature for a specified period. Neutralize the solution with 0.1 N HCl

before analysis.[1][9] Extensive degradation is expected under alkaline conditions.[9]

Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Store the

solution at room temperature for a specified period.[8][10]

Thermal Degradation: Expose the solid drug substance or product to dry heat (e.g., 105°C)

for a specified duration.

Photolytic Degradation: Expose the drug substance or product to light providing an overall

illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of

not less than 200-watt hours/square meter.

Long-Term and Accelerated Stability Testing
Long-term and accelerated stability studies are conducted to establish the shelf-life and

storage conditions for the drug product.[11][12]

Packaging: The drug product should be stored in its proposed commercial packaging.

Storage Conditions:

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[3]

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.[3][11]

Testing Frequency:

Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

Accelerated: 0, 3, and 6 months.[3]

Parameters to be Tested:

Appearance
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Degradation products

Dissolution (for solid oral dosage forms)

Water content

Data Presentation
Quantitative data from the stability studies should be summarized in clearly structured tables

for easy comparison and trend analysis.

Table 1: Forced Degradation Study of Cefuroxime Axetil

Stress Condition Duration
Assay of
Cefuroxime Axetil
(%)

Major Degradation
Products (% Peak
Area)

0.1 N HCl (Room

Temp)
24 hours

0.1 N NaOH (Room

Temp)
24 hours

30% H₂O₂ (Room

Temp)
24 hours

Thermal (105°C) 48 hours

Photolytic 1.2 million lux hours

Table 2: Accelerated Stability Study Data (40°C ± 2°C / 75% RH ± 5% RH)
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Testing
Parameter

Acceptance
Criteria

Initial 1 Month 3 Months 6 Months

Appearance

Assay (%) 90.0 - 110.0

Δ³-isomers

(%)
≤ 2.0

E-isomers

(%)
≤ 1.5

Total

Impurities (%)
≤ 5.0

Dissolution

(%)

Q = 75% in

45 min

Table 3: Long-Term Stability Study Data (25°C ± 2°C / 60% RH ± 5% RH)
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Testing
Paramet
er

Accepta
nce
Criteria

Initial
3
Months

6
Months

12
Months

24
Months

36
Months

Appeara

nce

Assay

(%)

90.0 -

110.0

Δ³-

isomers

(%)

≤ 2.0

E-

isomers

(%)

≤ 1.5

Total

Impuritie

s (%)

≤ 5.0

Dissoluti

on (%)

Q = 75%

in 45 min

Visualizations
Experimental Workflow for Stability Testing
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Caption: Workflow for Cefuroxime Axetil Stability Testing.
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Caption: Major Degradation Pathways of Cefuroxime Axetil.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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